molecular formula C11H12N2O B2658550 6-Amino-4,7-dimethylquinolin-2-ol CAS No. 857782-02-6

6-Amino-4,7-dimethylquinolin-2-ol

Cat. No.: B2658550
CAS No.: 857782-02-6
M. Wt: 188.23
InChI Key: AAUBSEKKJZBCJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,7-dimethylquinolin-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminoacetophenone derivatives with suitable reagents to form the quinoline ring system. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,7-dimethylquinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

6-Amino-4,7-dimethylquinolin-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4,7-dimethylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4,7-dimethylquinolin-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-amino-4,7-dimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUBSEKKJZBCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857782-02-6
Record name 6-amino-4,7-dimethylquinolin-2-ol
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